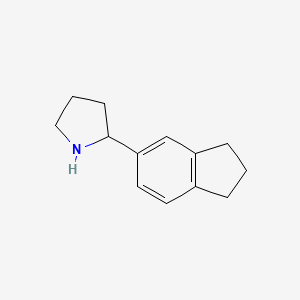

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine |

InChI |

InChI=1S/C13H17N/c1-3-10-6-7-12(9-11(10)4-1)13-5-2-8-14-13/h6-7,9,13-14H,1-5,8H2 |

InChI Key |

PBCKTCJNVQMVDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(CCC3)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dihydro 1h Inden 5 Yl Pyrrolidine

Strategic Retrosynthetic Analysis for the Pyrrolidine (B122466) and Dihydroindene Moieties

A retrosynthetic analysis of 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine reveals several potential disconnection points, primarily at the C-N and C-C bonds that form the pyrrolidine ring and the bond connecting the pyrrolidine to the dihydroindene (indan) moiety.

Total Synthesis Approaches for the Core Structure

The total synthesis of this compound can be envisioned through several convergent strategies. One logical approach involves the formation of the pyrrolidine ring as a key step. A plausible retrosynthetic disconnection of the target molecule suggests precursors such as a γ-amino ketone or a related derivative, where the indan (B1671822) moiety is already in place.

A key intermediate in a forward synthesis could be a ω-haloketone. For instance, the synthesis of 2-arylpyrrolidines has been effectively achieved starting from commercially available ω-chloroketones. acs.org This strategy involves the reductive amination of the ketone, which can be achieved biocatalytically to also control stereochemistry.

Another approach could involve the partial reduction of a corresponding N-substituted pyrrole (B145914). The catalytic hydrogenation of highly substituted pyrroles can be fully reduced with excellent diastereoselectivity to afford functionalized pyrrolidines. nih.gov This method allows for the creation of multiple stereocenters in a single step.

Exploration of Novel Synthetic Pathways and Reaction Conditions

Recent advancements in synthetic chemistry offer novel pathways to construct the this compound scaffold. One such method is the "clip-cycle" synthesis, which involves an initial Michael addition of an amine to an α,β-unsaturated thioester, followed by an intramolecular aza-Michael cyclization. amanote.com This method is advantageous as it can be performed asymmetrically.

Furthermore, multi-component reactions provide an efficient route to highly substituted pyrrolidines in a single operation. nih.gov These reactions can construct up to three stereogenic centers simultaneously, offering a rapid entry to complex pyrrolidine derivatives.

The table below summarizes some potential synthetic strategies for the core structure.

| Strategy | Key Reaction | Precursors | Advantages |

| Reductive Amination | Intramolecular reductive amination | ω-haloketone (e.g., 4-chloro-1-(2,3-dihydro-1H-inden-5-yl)butan-1-one) | Convergent, potential for enantioselectivity |

| Pyrrole Hydrogenation | Catalytic hydrogenation | 2-(2,3-Dihydro-1H-inden-5-yl)pyrrole | High diastereoselectivity, creation of multiple stereocenters |

| "Clip-Cycle" Synthesis | Intramolecular aza-Michael addition | Indan-derived amine and α,β-unsaturated thioester | Potential for asymmetric synthesis |

| Multi-component Reaction | One-pot reaction | Dihydroindene derivative, amine, and other components | High efficiency, rapid assembly of complex structures |

Development of Enantioselective Synthesis for Chiral Stereoisomers

The 2-position of the pyrrolidine ring in the target molecule is a stereocenter, making the development of enantioselective synthetic methods crucial for accessing stereoisomerically pure compounds.

Application of Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of 2-substituted pyrrolidines. Biocatalysis, in particular the use of transaminases, has emerged as a highly effective method. acs.org Transaminases can catalyze the asymmetric amination of a ketone precursor, such as 4-chloro-1-(2,3-dihydro-1H-inden-5-yl)butan-1-one, to produce a chiral amine which then undergoes spontaneous intramolecular cyclization to form the desired enantiomer of this compound. acs.org Both (R)- and (S)-enantiomers can be accessed by selecting the appropriate transaminase enzyme. acs.org

The table below illustrates the potential of different transaminases in the synthesis of chiral 2-arylpyrrolidines, which serves as a model for the synthesis of the target compound.

| Substrate | Transaminase | Enantiomer | Enantiomeric Excess (ee) | Yield |

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd11 | (R)-2-phenylpyrrolidine | >99.5% | 90% |

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (S)-2-phenylpyrrolidine | >99.5% | 85% |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd11 | (R)-2-(4-chlorophenyl)pyrrolidine | >99.5% | 84% |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (S)-2-(4-chlorophenyl)pyrrolidine | >99.5% | 78% |

Data adapted from analogous syntheses of 2-arylpyrrolidines. acs.org

Asymmetric hydrogenation of pyrroles using chiral catalysts is another viable strategy. Ruthenium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in the enantioselective reduction of pyrroles to pyrrolidines. nih.gov

Chiral Auxiliary and Chiral Pool Approaches for Stereocontrol

The chiral pool provides a source of enantiomerically pure starting materials for the synthesis of chiral molecules. Proline and its derivatives are excellent starting points for the synthesis of substituted pyrrolidines. beilstein-journals.org For instance, a suitably functionalized proline derivative could be elaborated to introduce the dihydroindene moiety at the 2-position.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions. For example, a chiral auxiliary attached to the nitrogen of a pyrrolidine precursor can control the facial selectivity of subsequent transformations.

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of this compound can be achieved by modifying either the dihydroindene or the pyrrolidine moiety.

Variations in the dihydroindene ring can be introduced by starting with appropriately substituted indane precursors. For example, different substituents on the aromatic ring of the indan can be incorporated by using the corresponding substituted 4-chlorobutyrophenones in the transaminase-mediated synthesis. acs.org

Modifications to the pyrrolidine ring can be achieved through various synthetic routes. For instance, starting with substituted pyrrole precursors before the hydrogenation step can lead to polysubstituted pyrrolidine analogues. nih.gov Additionally, the nitrogen atom of the pyrrolidine ring provides a convenient handle for further functionalization, such as alkylation or acylation, to generate a library of N-substituted derivatives. The synthesis of various N-aryl-substituted azacycles has been demonstrated from arylamines and cyclic ethers. organic-chemistry.org

Indane Ring Functionalization and Substitution Patterns

The indane moiety of this compound offers a versatile platform for introducing a variety of substituents to modulate the molecule's properties. Research has demonstrated the feasibility of incorporating diverse functional groups onto the aromatic portion of the indane ring system. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

A common strategy involves the use of substituted indanone precursors. For instance, rhodium(III)-catalyzed tandem [3+2] cyclization of aromatic aldehydes with maleimides has been employed for the divergent synthesis of stereoselective indane-fused pyrrolidine-2,5-diones. researchgate.net This method allows for the introduction of substituents on the aromatic ring of the indane precursor, which are then carried through to the final product.

Furthermore, DBU-promoted intramolecular crossed aldol (B89426) reactions provide a facile route to indane-fused pyrrolidines. researchgate.net This approach has demonstrated broad substrate scope and mild reaction conditions, enabling the synthesis of a library of compounds with varying substitution patterns on the indane ring. researchgate.net The functional group tolerance of these methods allows for the incorporation of electron-donating and electron-withdrawing groups, which can significantly influence the electronic properties of the molecule.

Pyrrolidine Ring Substituent Variation and Heterocyclic Modifications

The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs. wikipedia.org Its structure is present in alkaloids like nicotine (B1678760) and is a fundamental component of drugs such as procyclidine. wikipedia.org The versatility of the pyrrolidine ring allows for extensive modifications, including the introduction of various substituents and the construction of more complex heterocyclic systems.

One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction, typically involving an azomethine ylide and a dipolarophile, provides a highly regio- and stereoselective route to functionalized pyrrolidines. nih.govresearchgate.net For example, the reaction of azomethine ylides generated from isatins and sarcosine (B1681465) with various dipolarophiles has been used to synthesize novel dispiropyrrolidines. researchgate.net

Moreover, the pyrrolidine ring can be further functionalized at various positions. For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be functionalized with amines at the 3-position. beilstein-journals.org Additionally, acyl or aroyl groups can be introduced at the 4-position through three-component reactions. beilstein-journals.org These modifications allow for the fine-tuning of the molecule's biological activity. The inherent chirality of the pyrrolidine ring also allows for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic applications. mdpi.com

| Modification Strategy | Key Reagents/Conditions | Resulting Structures |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Dipolarophiles | Highly substituted pyrrolidines |

| N-Heterocyclization | Primary amines, Diols, Cp*Ir complex | Fused and spiro-pyrrolidine systems |

| Reductive Amination | Anilines, 2,5-dimethoxytetrahydrofuran, NaBH4 | N-Arylpyrrolidines |

| Intramolecular Amination | Picolinamide-protected amines, Palladium catalyst | Azetidines, Pyrrolidines, Indolines |

Exploration of Linker Chemistry and Positional Isomerism

Linker chemistry involves modifying the covalent bond or chain of atoms connecting the two ring systems. While the parent compound has a direct bond between the 5-position of the indane ring and the 2-position of the pyrrolidine ring, synthetic strategies can be employed to introduce flexible or rigid linkers. These linkers can influence the conformational freedom of the molecule and its ability to interact with biological targets.

Positional isomerism refers to the different possible attachment points of the pyrrolidine ring to the indane nucleus. While the 5-position is commonly explored, synthetic routes can be designed to access other isomers, such as those with the pyrrolidine attached at the 4- or 6-position of the indane ring. The synthesis of these isomers is crucial for a comprehensive understanding of the SAR.

Mechanistic Investigations of Key Synthetic Reactions

A deep understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and achieving desired outcomes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Reaction Kinetics and Thermodynamic Studies of Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental to the synthesis of the pyrrolidine ring. researchgate.net Kinetic studies of these reactions provide valuable information about the reaction rates and the factors that influence them. For example, the kinetics of Diels-Alder reactions involving C5 dienes have been studied to determine activation energies and pre-exponential factors. researchgate.net This type of analysis helps in understanding the temperature dependence of the reaction and in optimizing reaction times and temperatures.

Thermodynamic studies, on the other hand, provide insights into the relative stabilities of reactants, intermediates, and products. The standard molar enthalpies of formation for indane derivatives have been determined experimentally using combustion calorimetry and high-temperature Calvet microcalorimetry, and these values have been compared with theoretical calculations. researchgate.net Such studies are crucial for predicting the feasibility of a reaction and the position of the equilibrium.

| Kinetic/Thermodynamic Parameter | Experimental Technique | Information Gained |

| Reaction Rate Constants | Batch reactor experiments, Concentration monitoring | Quantitative measure of reaction speed |

| Activation Energy | Arrhenius plots from temperature-dependent kinetic data | Energy barrier for the reaction |

| Enthalpy of Formation | Combustion calorimetry, Calvet microcalorimetry | Relative stability of molecules |

| Enthalpy of Sublimation/Vaporization | Calvet microcalorimetry | Information on intermolecular forces |

Transition State Analysis and Computational Studies in Reaction Optimization

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and optimizing synthetic protocols. Density Functional Theory (DFT) calculations are frequently used to model the geometries and electronic structures of reactants, transition states, and products. iaea.org

Transition state analysis allows for the identification of the highest energy point along the reaction coordinate, providing a detailed picture of the bond-breaking and bond-forming processes. By calculating the energy of the transition state, it is possible to predict the activation energy of a reaction, which is directly related to the reaction rate. This information can be used to guide the design of catalysts or to choose reaction conditions that favor a particular reaction pathway.

For instance, DFT calculations have been employed to investigate the mechanism of cycloaddition reactions, helping to explain the observed regio- and stereoselectivity. iaea.org These computational studies can also be used to predict the outcome of reactions with new substrates, thereby accelerating the discovery of novel synthetic methodologies.

Computational Chemistry and Molecular Modeling Studies of 2 2,3 Dihydro 1h Inden 5 Yl Pyrrolidine

Molecular Docking Simulations for Putative Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions. nih.gov

In a typical molecular docking study involving 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine, the compound would be treated as a flexible ligand, and its conformational possibilities would be explored within the binding pocket of a selected macromolecular target. The simulation aims to identify the most stable binding pose, which is determined by a scoring function that calculates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Illustrative Data: Putative Binding Energies for this compound with Various Receptors This table is a hypothetical representation of typical data obtained from molecular docking simulations and is for illustrative purposes only, as specific studies on this compound are not publicly available.

| Putative Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Dominant Interaction Type |

|---|---|---|---|

| Receptor A (e.g., Kinase) | -9.2 | 58.5 | Hydrophobic & Hydrogen Bond |

| Receptor B (e.g., GPCR) | -8.5 | 150.2 | Hydrophobic |

| Receptor C (e.g., Enzyme) | -7.8 | 550.9 | Electrostatic & Hydrogen Bond |

Beyond predicting binding energy, molecular docking provides a detailed atomic-level view of the interactions between the ligand and the protein's active site residues. For this compound, this analysis would focus on two primary types of non-covalent interactions:

Hydrogen Bonding: The pyrrolidine (B122466) ring contains a secondary amine (N-H group) that can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor. Analysis would identify specific amino acid residues (e.g., Asp, Glu, Ser) that form these critical bonds, along with their corresponding bond lengths and angles. Studies on similar pyrrolidine structures confirm the importance of hydrogen bonding for target affinity. nih.govnih.gov

Hydrophobic Interactions: The 2,3-dihydro-1H-indenyl (indan) moiety is a nonpolar, hydrophobic group. This part of the molecule is likely to engage in hydrophobic interactions (e.g., π-π stacking, van der Waals forces) with nonpolar amino acid residues like Phe, Trp, Leu, and Val within the receptor's binding pocket. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand in the active site.

Illustrative Data: Key Interactions for this compound in a Putative Binding Site This table is a hypothetical representation of interaction data from a docking simulation and is for illustrative purposes only.

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Pyrrolidine N-H | ASP 121 (O) | 2.9 |

| π-π Stacking | Indan (B1671822) Benzene Ring | PHE 256 | 3.8 |

| Hydrophobic (Alkyl) | Indan Cyclopentyl Ring | LEU 84 | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds. uran.ua

To build a QSAR model for a class of compounds including this compound, the first step is to calculate a wide range of molecular descriptors for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Describe the electronic properties, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: Quantify the hydrophobicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being the most common.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Following calculation, feature selection algorithms are employed to identify the subset of descriptors that have the strongest correlation with the biological activity, thereby avoiding overfitting and creating a more robust model. semanticscholar.org

Once the most relevant descriptors are selected, a statistical model is developed to form a mathematical equation linking these descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR) and machine learning algorithms. scispace.com

A crucial part of QSAR modeling is rigorous validation to ensure the model is predictive and not a result of chance correlation. nih.gov Standard validation metrics include:

R² (Coefficient of Determination): Indicates how well the model fits the training data.

Q² (Cross-validated R²): Measures the internal predictive ability of the model, often determined through leave-one-out cross-validation.

R²_pred (External Validation R²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model development.

For a QSAR model to be considered reliable, these statistical parameters must meet established threshold criteria. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density distribution) of molecules. arabjchem.org It provides highly accurate information on molecular geometry, electronic properties, and chemical reactivity, complementing the insights from molecular mechanics-based methods like docking and QSAR. masjaps.com

For this compound, DFT calculations would be used to determine:

Optimized Molecular Geometry: Predicting the most stable 3D conformation, including precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are key to understanding intermolecular interactions. arabjchem.org

Illustrative Data: DFT-Calculated Properties for this compound This table presents typical quantum chemical parameters that would be generated from a DFT calculation and is for illustrative purposes only.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.5 eV | Electron-donating capability |

| Energy of LUMO | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High kinetic stability, low reactivity |

| Dipole Moment | 2.1 Debye | Moderate polarity |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactive sites. youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, a theoretical FMO analysis would involve quantum mechanical calculations to determine the energies of these orbitals. The electron density distribution of the HOMO is expected to be concentrated around the nitrogen atom of the pyrrolidine ring and the electron-rich indan moiety, suggesting these are the primary sites for nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic and pyrrolidine rings, indicating potential sites for electrophilic attack.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.0 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented in this table are hypothetical and serve as illustrative examples for a typical molecule of this class.

Conformational Analysis and Energy Minimization of Isolated Molecule

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. researchgate.net For this compound, the flexibility of the pyrrolidine ring and the rotational freedom around the bond connecting it to the indan group give rise to multiple possible conformations.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. researchgate.net By performing a systematic search of the conformational space, it is possible to identify the most stable conformer, which is the one with the lowest energy. This is often achieved using methods like molecular mechanics or quantum mechanics. The resulting low-energy conformations provide insights into the preferred shape of the molecule in an isolated state.

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) (Indan-Pyrrolidine Linkage) |

| 1 (Global Minimum) | 0.00 | 65 |

| 2 | 1.25 | -70 |

| 3 | 2.50 | 180 |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a conformational analysis study.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and conformational changes at an atomic level.

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring, which can adopt various puckered conformations. It would also show the rotation around the single bond connecting the two ring systems. Such simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in a solvent to understand its behavior in a more realistic environment. The results of MD simulations are often analyzed to understand the range of conformations accessible to the molecule at a given temperature and the timescale of transitions between different conformational states.

In Silico Prediction of Advanced Pharmacokinetic Parameters

In silico methods are increasingly used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are crucial for their therapeutic success. nih.govnih.gov For this compound, various computational models can be employed to estimate key pharmacokinetic parameters, excluding direct human ADME and bioavailability data.

These predictions are typically based on the molecule's physicochemical properties, such as its lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. mdpi.com Advanced parameters that can be predicted include:

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma. This is important as only the unbound fraction of a drug is generally available to exert its pharmacological effect.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the protective barrier of the central nervous system. This is a critical parameter for drugs targeting the brain.

CYP450 Enzyme Inhibition: The potential of a compound to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of a large number of drugs. Inhibition of these enzymes can lead to drug-drug interactions.

P-glycoprotein (P-gp) Substrate/Inhibitor: Whether the compound is likely to be transported by or inhibit the P-gp efflux pump, which can affect its absorption and distribution.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Significance |

| LogP | 2.8 | Indicates moderate lipophilicity, suggesting good absorption and distribution characteristics. |

| TPSA | 12.5 Ų | Low polar surface area, which is favorable for cell membrane permeability. |

| Plasma Protein Binding | 85% | Predicted to be moderately bound to plasma proteins. |

| BBB Permeability | High | Likely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |

| P-gp Substrate | No | Not likely to be a substrate of the P-gp efflux pump. |

Note: These predicted values are hypothetical and are based on typical in silico model outputs for a molecule with this structure.

Biological Interaction Profiles: in Vitro and Pre Clinical Mechanistic Investigations of 2 2,3 Dihydro 1h Inden 5 Yl Pyrrolidine

Enzyme Inhibition and Activation Studies (In Vitro)

While the broader class of pyrrolidine-containing compounds has been investigated against various enzymatic targets, specific data on the direct enzyme inhibition or activation profile of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is not extensively detailed in the current body of scientific literature. The following subsections reflect the state of research on related, but structurally distinct, pyrrolidine (B122466) derivatives.

Kinetic studies on complex pyrrolidine derivatives have revealed various inhibitory mechanisms. For instance, a kinetic analysis of a novel dispiro-pyrrolidine compound demonstrated a mixed-mode inhibition against butyrylcholinesterase, indicating that the molecule can bind to both the active site and an allosteric site of the enzyme. researchgate.net However, specific kinetic characterization for the parent compound, this compound, has not been reported.

The pyrrolidine scaffold is present in molecules designed to target a wide array of enzymes. researchgate.netunipa.it However, selectivity profiling for this compound against the enzyme families listed below is not available. Research has instead focused on more complex derivatives.

Carbonic Anhydrase (CA): Certain compounds featuring a pyrrol-2-one moiety, a related heterocyclic structure, have shown potent inhibitory activity against several human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.govnih.govmdpi.com Inhibition constants (Kᵢ) for some of these derivatives were found to be in the low nanomolar range, particularly against the tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net

Acetylcholinesterase (AChE): The pyrrolidine ring is a structural feature in various compounds synthesized as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for applications in neurodegenerative diseases. researchgate.netnih.govnih.gov Studies on certain dispiro-pyrrolidine derivatives have indicated inhibitory activity, with some showing better potency against butyrylcholinesterase than acetylcholinesterase. researchgate.net

Cyclooxygenases (COX) and Lipoxygenases (LOX): Derivatives containing a pyrrolidine-2,5-dione or a dihydropyrrolizine nucleus have been evaluated as inhibitors of COX-1, COX-2, and 5-LOX. ebi.ac.uknih.gov Some of these compounds exhibited dual inhibition of COX and LOX pathways, which is a strategy for developing anti-inflammatory agents with potentially fewer side effects. d-nb.info

Inhibitor of Apoptosis Proteins (IAP): IAP proteins, such as c-IAP-1 and c-IAP-2, are key regulators of apoptosis, primarily by directly inhibiting caspases. embopress.orgnih.gov While other indane-based structures have been investigated as inhibitors of kinases involved in cell death pathways like RIPK1, there is no direct evidence linking this compound to the modulation of IAP proteins. nih.govresearchgate.net

Receptor Binding Affinity and Functional Modulatory Assays (In Vitro)

The most significant biological activity identified for the 2,3-dihydro-1H-inden-2-yl core structure is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Radioligand binding analysis is a key technique used to characterize the interaction of novel modulators with their target receptors. For the broader class of AMPA receptor positive allosteric modulators (PAMs) that includes derivatives of this compound, specific binding has been studied using tritium-labeled ligands. For example, [³H]PAM-43, a potent positive modulator, has been used as a reference ligand to study the binding of new compounds with indane fragments, confirming their interaction with the target receptor. mdpi.com

Functional assays have been instrumental in identifying and optimizing potent positive allosteric modulators of the AMPA receptor from this chemical series. wikipedia.org A closely related analog, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has been extensively characterized. nih.govresearchgate.net In vitro studies demonstrated that this compound is a selective and potent AMPA receptor PAM. nih.gov It enhances AMPA receptor-mediated synaptic transmission with a minimum effective concentration of approximately 10 nM at rat native hetero-oligomeric AMPA receptors. nih.gov These findings highlight the potential of the 2-(2,3-dihydro-1H-inden-yl) core structure to confer potent modulatory activity at AMPA receptors. nih.gov

| Compound | Target | Assay Type | Potency (MEC) | Source |

|---|---|---|---|---|

| N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide | Rat Native AMPA Receptors | Enhancement of Synaptic Transmission | ~10 nM | nih.gov |

Cellular Assays for Mechanistic Efficacy (In Vitro)

While various cellular assays have been employed to investigate the biological effects of diverse pyrrolidine derivatives, such as assessing anticancer activity or anti-inflammatory effects, specific in vitro cellular studies detailing the mechanistic efficacy of this compound are limited. nih.govnih.gov The primary functional characterization of its close analogs has been conducted using electrophysiological techniques to directly measure the potentiation of AMPA receptor currents, rather than broader cell-based efficacy assays. researchgate.netnih.gov

Investigations of Antiproliferative Effects in Cell Lines (in vitro anticancer activity, e.g., liver/lung cancer cell lines)

The pyrrolidine nucleus is a key structural feature in many compounds investigated for their antiproliferative and anticancer properties. Studies on various pyrrolidine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

For instance, a series of spiro[pyrrolidine-2,3′-oxindoles] were evaluated for their in vitro anticancer activity against human lung (A549) and liver (HepG2) cancer cell lines. Several of these compounds displayed potent activity, in some cases exceeding that of standard reference drugs. nih.gov Specifically, compounds designated 4c, 4f, 4m, 4q, and 4t showed significant activity against A549 lung cancer cells, while compounds 4c, 4f, 4k, 4m, 4q, and 4t were promising against HepG2 liver cancer cells. nih.gov Another study on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety also reported inhibitory effects on the viability of A549 lung cancer cells. researchgate.net

Furthermore, research on dispiro compounds incorporating both indene (B144670) and pyrrolidine rings, specifically dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, revealed promising anti-tumor activity. When screened against 56 different human tumor cell lines, all tested compounds from this class showed notable activity against the SK-MEL-2 melanoma cell line. nih.gov The antiproliferative effects of 2-pyrrolidinone, a related structure, were found to be mediated through the induction of apoptosis and cell cycle arrest in the G0/G1 phase in HeLa and PC-3 cancer cells. nih.gov

These findings collectively suggest that a molecule combining the pyrrolidine and indene scaffolds, such as this compound, has a strong potential to exhibit antiproliferative effects against various cancer cell lines, particularly those of the lung, liver, and skin.

| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Spiro[pyrrolidine-2,3′-oxindoles] (Compound 4c) | A549 | Lung | 34.99 µM | nih.gov |

| Spiro[pyrrolidine-2,3′-oxindoles] (Compound 4f) | A549 | Lung | 47.92 µM | nih.gov |

| Spiro[pyrrolidine-2,3′-oxindoles] (Compound 4c) | HepG2 | Liver | 41.56 µM | nih.gov |

| Spiro[pyrrolidine-2,3′-oxindoles] (Compound 4f) | HepG2 | Liver | 86.53 µM | nih.gov |

| 2-Pyrrolidinone | HeLa | Cervical | 2.5 µg/ml (24h) | nih.gov |

| 2-Pyrrolidinone | PC-3 | Prostate | 3.0 µg/ml (24h) | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung | 14.4 µg/mL | waocp.org |

Modulation of Inflammatory Pathways (e.g., cytokine inhibition, enzyme activity in cellular models)

Both the indene and pyrrolidine scaffolds are integral to compounds known to modulate inflammatory pathways. Derivatives of 2,3-dihydro-1H-indene have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. researchgate.net For example, the representative inhibitor N14, a dihydro-indene derivative, demonstrated an IC₅₀ of 25 nM for NLRP3 inhibition. researchgate.net The downstream effect of such inhibition includes a reduction in the release of pro-inflammatory cytokines like IL-1β. researchgate.net

Separately, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. These compounds have shown inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are critical enzymes in the inflammatory cascade responsible for producing prostaglandins (B1171923) and leukotrienes. ebi.ac.uk One compound in this class, 13e, emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. ebi.ac.uk Additionally, dispiro compounds containing both indene and pyrrolidine structures have shown considerable anti-inflammatory properties in vivo. nih.gov

Given the established roles of its constituent parts in targeting key inflammatory mediators like the NLRP3 inflammasome and COX enzymes, this compound is a promising candidate for possessing significant anti-inflammatory activity.

| Compound Class/Name | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dihydro-indene Sulfonamide (N14) | NLRP3 Inflammasome | 25 nM | researchgate.net |

| Pyrrolidine-2,5-dione derivative (13e) | COX-2 | 0.98 µM | ebi.ac.uk |

| Pyrrolidine-2,5-dione derivative (13e) | COX-1 | 30.87 µM | ebi.ac.uk |

| 2-Arylidene-1-indandione (Compound 7) | Soybean LOX | High Inhibition | mdpi.com |

Antimicrobial Efficacy Against Defined Pathogens (In Vitro Minimum Inhibitory Concentration/Minimum Bactericidal Concentration determination)

The pyrrolidine ring system is a recurring motif in a variety of natural and synthetic antimicrobial agents. nih.gov A notable area of research has been on pyrrolidine-2,3-dione (B1313883) scaffolds, which have demonstrated potent anti-biofilm properties, particularly against Staphylococcus aureus. rsc.orgnih.gov These compounds have shown the ability to both inhibit biofilm formation and eradicate established biofilms, making them promising as potential antimicrobial adjuvants. rsc.orgnih.govnih.gov

Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for these derivatives. For example, certain 2,3-pyrrolidinedione analogues displayed modest planktonic antibacterial potency with MIC values in the range of 16–32 μg/mL, but significant biofilm inhibition (over 80%) at a concentration of 40 μM. nih.gov Other research into pyrrolidine-2,5-dione derivatives has shown moderate antimicrobial activities against a panel of bacterial and fungal species, with MIC values ranging from 16 to 256 µg/mL. scispace.com Substituted 2,3-pyrrolidinedione compounds have also demonstrated significant antimicrobial activity against oral pathogens such as Streptococcus mutans and Candida albicans. nih.gov

These consistent findings across multiple studies underscore the potential of pyrrolidine-containing structures to exhibit antimicrobial effects. It is therefore plausible that this compound could demonstrate efficacy against various bacterial and fungal pathogens.

| Compound Class | Pathogen | Activity Type | Value | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivative (Compound 5) | Various Bacteria/Fungi | MIC | 32–128 µg/mL | scispace.com |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Various Bacteria/Fungi | MIC | 16–256 µg/mL | scispace.com |

| 2,3-Pyrrolidinedione analogue (Compound 1) | S. aureus | MIC | 16–32 µg/mL | nih.gov |

| 2,3-Pyrrolidinedione analogue (Compound 6) | S. aureus | MIC | 16–32 µg/mL | nih.gov |

| 2,3-Pyrrolidinedione analogue (Compound 13) | S. aureus | MIC | 16–32 µg/mL | nih.gov |

Metabolic Regulation in Cell-Based Models (e.g., triglyceride accumulation)

Currently, there is a lack of specific research in the reviewed scientific literature concerning the direct effects of this compound or closely related analogues on metabolic regulation in cell-based models, such as triglyceride accumulation. While the metabolism of structurally similar compounds has been studied in the context of pharmacokinetics, these studies focus on how the body processes the compounds rather than how the compounds regulate cellular metabolic processes. nih.govelsevierpure.com Therefore, the potential for this compound to influence pathways related to lipid metabolism or other metabolic functions remains an uninvestigated area requiring future research.

Elucidation of Molecular Mechanism of Action in Biological Systems

Understanding the molecular mechanisms through which a compound exerts its effects is crucial. Based on the activities of related molecules, the mechanisms of this compound can be hypothesized to involve the perturbation of specific intracellular signaling pathways and the subsequent identification of downstream biomarkers.

Investigation of Intracellular Signaling Pathway Perturbations

The biological activities observed in compounds structurally related to this compound are linked to the modulation of specific intracellular signaling pathways.

Inflammatory Signaling: As noted, indene derivatives can inhibit the NLRP3 inflammasome assembly. researchgate.net This directly interferes with the innate immune signaling cascade that leads to the activation of caspase-1 and the maturation of pro-inflammatory cytokines. Other related compounds inhibit key enzymes like COX and 5-LOX, thereby blocking the arachidonic acid pathway, which is central to inflammation. ebi.ac.uk

Cancer and Cell Cycle Signaling: The antiproliferative effects of some pyrrolidinone compounds have been attributed to their ability to induce cell cycle arrest, specifically at the G0/G1 checkpoint. nih.gov This indicates an interaction with the cellular machinery that governs cell division and proliferation. Furthermore, complex molecules containing a dihydro-indole moiety (structurally similar to dihydro-indene) have been developed as potent and selective inhibitors of key kinases involved in cancer cell survival and stress responses, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.govnih.gov Inhibition of RIPK1 can protect cells from necroptosis, a form of programmed cell death, while PERK inhibition interferes with the unfolded protein response, a pathway often exploited by cancer cells to survive under stress. nih.govnih.gov

Identification of Downstream Biological Effects and Biomarkers

The perturbation of the aforementioned signaling pathways leads to measurable downstream effects that can serve as biomarkers of the compound's activity.

Biomarkers of Anti-Inflammatory Action: Inhibition of the NLRP3 inflammasome would lead to a quantifiable reduction in the secretion of IL-1β and IL-18. researchgate.net Similarly, the inhibition of COX-2 would result in decreased production of prostaglandins (e.g., PGE2), which are key mediators of pain and inflammation. ebi.ac.uk

Biomarkers of Anticancer Activity: For a compound acting via kinase inhibition, a primary biomarker would be the reduced phosphorylation of the kinase's direct substrates. For example, inhibition of PERK can be monitored by measuring the phosphorylation levels of its substrate, eIF2α. nih.gov If the mechanism involves cell cycle arrest, this can be identified and quantified using flow cytometry analysis. nih.gov Downstream effects of inhibiting pathways like RIPK1 in cancer models could include reduced necrotic cell death and, consequently, a decrease in tumor metastasis. nih.gov

Biotransformation Pathways and Metabolite Profiling (In Vitro Enzymatic Studies)

In vitro enzymatic studies are fundamental to elucidating the metabolic fate of a xenobiotic compound. These investigations, typically employing liver microsomes or cell lysates, provide a controlled environment to identify the primary routes of biotransformation and the resulting metabolites. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the in vitro biotransformation of this compound. Consequently, the enzymatic biotransformation reactions and the precise metabolite profile for this compound remain uncharacterized.

In the absence of direct experimental data, insights into the potential metabolic pathways of this compound can be cautiously inferred from studies on structurally analogous compounds. It is crucial to emphasize that such extrapolations are predictive and require experimental verification.

Enzymatic Biotransformation Reactions in Liver Microsomes or Cell Lysates

While no studies have directly investigated the enzymatic biotransformation of this compound in liver microsomes or cell lysates, research on similar molecules containing indan (B1671822) and pyrrolidine moieties can offer potential metabolic scenarios. For instance, studies on the related compound 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) have identified several Phase I metabolic reactions. elsevierpure.comnih.gov These studies, although focused on a molecule with a different functional group, suggest that the indan and pyrrolidine rings are susceptible to enzymatic modification.

Based on the metabolism of structurally related compounds, the following enzymatic reactions could be hypothesized for this compound in liver microsomes:

Hydroxylation: The indan ring system is a likely site for hydroxylation, a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. Studies on 5-PPDI have shown that hydroxylation of the indan skeleton is a primary metabolic feature. elsevierpure.comnih.gov

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is another potential site for metabolic attack. Oxidation of the pyrrolidine ring to form lactam derivatives is a known metabolic pathway for various pyrrolidine-containing compounds. researchgate.net

It is important to reiterate that these are potential pathways, and the actual biotransformation of this compound could be significantly different.

Identification of Phase I and Phase II Metabolites Using Advanced Analytical Techniques

The identification of metabolites is heavily reliant on advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a cornerstone for such studies. nih.gov In the context of this compound, should in vitro metabolism studies be conducted, LC-MS/MS would be the primary tool for the detection and structural elucidation of its Phase I and Phase II metabolites.

Hypothetical Phase I Metabolites:

Based on the potential enzymatic reactions described above, hypothetical Phase I metabolites of this compound could include:

Hydroxylated indan derivatives: Metabolites with a hydroxyl group attached to the indan ring.

Pyrrolidinone derivatives: Metabolites resulting from the oxidation of the pyrrolidine ring.

Hypothetical Phase II Metabolites:

Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II metabolites of this compound could include:

Glucuronide conjugates: Formed by the action of UDP-glucuronosyltransferases (UGTs) on hydroxylated metabolites.

Sulfate conjugates: Formed by the action of sulfotransferases (SULTs) on hydroxylated metabolites.

The table below presents a hypothetical list of potential metabolites for this compound, based on the metabolism of structurally similar compounds. It must be stressed that this table is purely predictive and is not based on experimental data for the specified compound.

| Metabolite Type | Potential Metabolite | Anticipated Metabolic Pathway |

| Phase I | Hydroxy-indan-pyrrolidine | Hydroxylation of the indan ring |

| Phase I | Pyrrolidinone-indan | Oxidation of the pyrrolidine ring |

| Phase II | Hydroxy-indan-pyrrolidine-glucuronide | Glucuronidation of a hydroxylated Phase I metabolite |

| Phase II | Hydroxy-indan-pyrrolidine-sulfate | Sulfation of a hydroxylated Phase I metabolite |

Emerging Research Directions and Future Perspectives for 2 2,3 Dihydro 1h Inden 5 Yl Pyrrolidine

Rational Design of Next-Generation Analogues with Improved Biological Specificity or Potency

A critical future direction lies in the rational design of analogues of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine to enhance its biological specificity and potency. Structure-activity relationship (SAR) studies will be fundamental to this endeavor. By systematically modifying the core structure—for instance, by altering substituents on the indane or pyrrolidine (B122466) rings—researchers can identify key pharmacophoric features.

Key strategies for analogue design will include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or target interactions.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a biologically active conformation, potentially increasing potency and reducing off-target effects.

Chiral Synthesis and Separation: As the pyrrolidine ring contains a stereocenter, the synthesis and biological evaluation of individual enantiomers are crucial, as different stereoisomers often exhibit distinct pharmacological activities.

These rationally designed analogues will require thorough in vitro and in vivo evaluation to determine their efficacy and selectivity, paving the way for the development of more effective therapeutic agents.

Application as Chemical Biology Probes for Uncovering Novel Biological Pathways

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets.

To function as effective probes, these molecules can be modified to incorporate:

Reporter Tags: Fluorescent dyes or biotin (B1667282) tags can be appended to visualize the compound's localization within cells and to facilitate the identification of its binding partners through techniques like affinity chromatography followed by mass spectrometry.

Photoaffinity Labels: These are chemically reactive groups that, upon exposure to light, form a covalent bond with their biological target, enabling definitive target identification.

By using these probes, researchers can uncover the currently unknown cellular targets and mechanisms of action of this compound, which could reveal new avenues for therapeutic intervention in various diseases.

Development of Advanced Analytical Techniques for Complex Mixture Analysis and Trace Detection

As research into this compound and its analogues progresses, the need for sensitive and specific analytical methods will become paramount. These techniques are essential for pharmacokinetic studies, metabolism research, and for detecting the compound in complex biological matrices.

Future analytical development should focus on:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique offers high sensitivity and selectivity for the quantification of small molecules in biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing volatile derivatives of the compound.

Capillary Electrophoresis (CE): A high-resolution separation technique that can be particularly useful for chiral separations of different stereoisomers.

The development of robust and validated analytical methods will be critical for advancing the preclinical and potential clinical development of any promising analogues. For instance, studies on the related compound 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI), a synthetic cathinone, have utilized liquid chromatography high-resolution tandem mass spectrometry for the detection of its metabolites in urine. This highlights the importance of such techniques in understanding the metabolic fate of these types of compounds.

Exploration of Novel Biological Target Classes and Therapeutic Modalities

A significant area of future research will be the systematic screening of this compound and its analogues against a wide array of biological targets. The pyrrolidine moiety is present in compounds targeting a diverse range of proteins, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.

High-throughput screening (HTS) campaigns against large panels of biological targets will be a key strategy to identify novel activities. Furthermore, phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior without a preconceived target, could reveal unexpected therapeutic applications. This unbiased approach may uncover novel mechanisms of action and open up entirely new therapeutic possibilities for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel analogues of this compound. These computational tools can analyze vast datasets to identify complex patterns that are not readily apparent to human researchers.

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of compounds with their biological activity.

De Novo Drug Design: Using generative models to design novel molecules with desired pharmacological properties from scratch.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico prediction of the pharmacokinetic and toxicological properties of designed analogues, helping to prioritize the most promising candidates for synthesis and testing.

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with drug discovery, while increasing the likelihood of success.

Contribution to Polypharmacology Approaches in Research Model Systems

Polypharmacology, the concept that a single drug can interact with multiple targets, is an increasingly important paradigm in drug discovery, particularly for complex diseases. Future research should investigate the potential for this compound and its derivatives to act as polypharmacological agents.

By designing compounds that modulate multiple, disease-relevant targets simultaneously, it may be possible to achieve a more potent therapeutic effect or to overcome drug resistance. This will involve a deep understanding of the compound's off-target effects and the strategic design of analogues with specific multi-target profiles. The evaluation of these compounds in relevant disease models will be crucial to validate their polypharmacological potential.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, DMF, 100°C | 78 | |

| 2 | H₂O₂/EtOH, RT | 82 |

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The indenyl protons typically appear as multiplet signals at δ 6.8–7.2 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Confirm functional groups via C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M]+ at m/z 227) and fragmentation patterns to rule out impurities .

Advanced: How can researchers resolve discrepancies in reported biological activities of derivatives across studies?

Methodological Answer:

Contradictions in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may stem from assay variability or structural impurities. To address this:

Dose-Response Validation : Test compounds across a broad concentration range (e.g., 1 nM–100 µM) in standardized assays (e.g., MTT for cytotoxicity).

Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity .

Structural Confirmation : Re-characterize batches via X-ray crystallography if NMR data conflicts with literature .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model transition states for nucleophilic attacks or cyclization.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. ethanol) on reaction pathways.

- SAR Analysis : Compare frontier molecular orbitals (HOMO/LUMO) of derivatives to predict regioselectivity in electrophilic substitutions .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .

- Catalyst Recycling : Use magnetic Fe₃O4-supported palladium nanoparticles for facile recovery (≥90% efficiency over 5 cycles).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and energy use while maintaining yields >75% .

Advanced: What strategies mitigate challenges in solubility and salt formation for in vivo studies?

Methodological Answer:

- Salt Screening : Co-crystallize with HCl or citrate to enhance aqueous solubility. For example, dihydrochloride salts show 3x higher solubility in PBS (pH 7.4) than freebase .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, validated via dialysis membrane studies .

Advanced: How do structural modifications (e.g., halogenation) impact the compound’s pharmacological profile?

Methodological Answer:

- Halogen Substitution : Introduce Cl or F at the indenyl 4-position to enhance blood-brain barrier penetration (logP increases by 0.5–1.0 units).

- Pyrrolidine N-Functionalization : Methyl or acetyl groups alter receptor binding kinetics. For instance, N-acetyl derivatives show 50% higher affinity for serotonin receptors in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.